molecular formula C8H3Cl2F5O B1410604 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride CAS No. 1804882-88-9

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride

Cat. No. B1410604
M. Wt: 281 g/mol
InChI Key: AALNBDOBYGBGAW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281 g/mol . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride consists of a benzene ring with two chlorine atoms, a difluoromethoxy group, and a trifluoride group attached to it .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride has a predicted boiling point of 230.3±40.0 °C and a predicted density of 1.542±0.06 g/cm3 .

Scientific Research Applications

Spin-Spin Coupling Constants in Benzotrifluoride Derivatives

Research on benzotrifluoride derivatives, like 2,3-dichloro-5-(difluoromethoxy)benzotrifluoride, has explored the magnitudes of spin-spin coupling constants (nJ(C, F)) in these compounds. Studies have determined the signs of various J(C, F) couplings in related derivatives, providing insights into the mechanisms transmitting nuclear spin state information. Such investigations contribute to understanding the electronic structures and reactivity of these fluorinated aromatic compounds (Schaefer, Marat, Peeling, & Veregin, 1983).

Electrochemistry in Noncoordinating Solvents

Benzotrifluoride and its derivatives serve as noncoordinating solvents for electrochemical studies, bridging the gap between organic and fluorous phases. This property is particularly useful for redox studies of transition metal complexes, offering an alternative to more hazardous chlorohydrocarbons or difluorobenzenes. The use of benzotrifluoride in such studies underscores its utility in facilitating reactions that require inert, noncoordinating environments (Ohrenberg & Geiger, 2000).

Synthesis of Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds, including derivatives of benzotrifluoride, is critical for various applications, including materials science and pharmaceuticals. Research into the synthesis processes, such as that of 3,5-dichloro-4-fluoro-trifluorotoluene, highlights the ongoing development of efficient and scalable methods for producing these complex molecules (Chen Bao-rong, 2010).

Solvent Applications in Organic and Fluorous Synthesis

Benzotrifluoride and its derivatives are recognized for their solvent properties in organic and fluorous synthesis. Their inert nature and compatibility with a wide range of chemical reactions make them suitable for use in radical reactions and transition-metal catalyzed processes. This versatility facilitates the development of new synthetic methodologies and the exploration of reaction mechanisms (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).

Impact on Thermal and Mechanical Properties of Materials

The introduction of fluorinated groups into materials, such as epoxy resins, can significantly influence their thermal and mechanical properties. Studies on compounds like 2-diglycidylether of benzotrifluoride (2-DGEBTF) and 4-diglycidylether of benzotrifluoride (4-DGEBTF) have shown how these modifications can enhance thermal stability and mechanical performance, underscoring the importance of fluorinated aromatic compounds in materials science (Heo & Park, 2009).

properties

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-2-3(16-7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALNBDOBYGBGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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